

Development of a validated analytical method for Sertraline dissolution studies

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Compound of Interest

Compound Name: Sertraline(1+)

Cat. No.: B1223743

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Application Note: A Validated HPLC Method for Sertraline Dissolution Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sertraline hydrochloride is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2] For such compounds, in-vitro dissolution testing is a critical quality control tool that helps ensure batch-to-batch consistency and can provide predictive estimates of the drug's in-vivo performance.[1] This application note provides a detailed, validated analytical method for determining the dissolution profile of sertraline tablets using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose in a quality control environment.[3][4][5]

Materials and Reagents

- Sertraline Hydrochloride Reference Standard: USP or equivalent
- Sertraline Tablets: 50 mg

- HPLC Grade Acetonitrile
- HPLC Grade Methanol
- Sodium Acetate (Analytical Grade)
- Glacial Acetic Acid (Analytical Grade)
- Purified Water: HPLC grade or equivalent
- 0.45 µm Syringe Filters (e.g., PVDF or Nylon)
- Instrumentation:
 - USP Dissolution Apparatus (Type II, Paddle)
 - HPLC system with UV-Vis Detector and data processing software
 - Analytical Balance
 - pH Meter
 - Volumetric flasks and pipettes

Experimental Protocols

Protocol 1: Dissolution Study Procedure

This protocol outlines the setup and execution of the dissolution test for sertraline tablets.

- Preparation of Dissolution Medium (0.05M Acetate Buffer, pH 4.5):
 - Dissolve approximately 6.8 g of sodium acetate trihydrate in 1000 mL of purified water.
 - Add 2.9 mL of glacial acetic acid.
 - Adjust the pH to 4.5 ± 0.05 with either acetic acid or sodium hydroxide.
 - De-gas the medium by sonication or another suitable method before use.

- Dissolution Apparatus Setup:
 - Set up the USP Type II (Paddle) dissolution apparatus.
 - Fill each vessel with 900 mL of the prepared 0.05M Acetate Buffer (pH 4.5).[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Equilibrate the medium to a temperature of $37 \pm 0.5^{\circ}\text{C}$.[\[6\]](#)
 - Set the paddle rotation speed to 75 rpm.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Dissolution Test Execution:
 - Place one 50 mg sertraline tablet into each dissolution vessel.
 - Start the apparatus immediately.
 - Withdraw samples (e.g., 10 mL) at specified time points (e.g., 5, 10, 15, 30, and 45 minutes).[\[6\]](#)
 - Immediately filter each withdrawn sample through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.
 - Do not replace the withdrawn volume. If replacement is necessary, replace with an equal volume of fresh, pre-warmed dissolution medium.

Protocol 2: HPLC Analysis

This protocol describes the chromatographic conditions and preparation of solutions for quantifying sertraline in the dissolution samples.

- Chromatographic Conditions:
 - Column: C18, 250 mm x 4.6 mm, 5 μm particle size[\[7\]](#)
 - Mobile Phase: Acetonitrile:Methanol:Phosphate Buffer pH 3.0 (20:50:30, v/v/v)[\[6\]](#)[\[7\]](#)
 - Flow Rate: 1.0 mL/min[\[1\]](#)
 - Injection Volume: 20 μL [\[6\]](#)

- Detection Wavelength: 274 nm[6][8]
- Column Temperature: 30°C[1]
- Run Time: Approximately 10 minutes
- Preparation of Standard Solutions:
 - Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 50 mg of Sertraline HCl reference standard in a 50 mL volumetric flask with the mobile phase.[6]
 - Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 20, 30, 40, 50, 60 µg/mL) by diluting the stock solution with the dissolution medium.[6] This range covers the expected concentrations from the dissolution of a 50 mg tablet.
- Preparation of Sample Solutions:
 - The filtered aliquots from the dissolution test are used directly as sample solutions.
 - If necessary, dilute the samples with the dissolution medium to fall within the calibration curve range.
- Analysis Procedure:
 - Inject the standard solutions to establish a calibration curve (Peak Area vs. Concentration).
 - Inject the sample solutions.
 - Calculate the concentration of sertraline in the samples using the regression equation from the calibration curve.
 - Calculate the percentage of drug released at each time point.

Protocol 3: Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines.[3][4]

- **Specificity:** Analyzed a placebo solution (containing all tablet excipients except sertraline) and a standard solution. The absence of interfering peaks at the retention time of sertraline in the placebo chromatogram indicates specificity.
- **Linearity:** Assessed by analyzing the six prepared working standard solutions (10-60 µg/mL). The calibration curve was generated by plotting peak area against concentration, and the correlation coefficient (R^2) was calculated.[6]
- **Accuracy:** Determined by the recovery method. A known amount of sertraline standard was spiked into a placebo solution at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
- **Precision:**
 - **Repeatability (Intra-day Precision):** Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.
 - **Intermediate Precision (Inter-day Precision):** The repeatability test was repeated on a different day by a different analyst to assess inter-day variability. The Relative Standard Deviation (%RSD) was calculated for both.
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** Determined based on the standard deviation of the response and the slope of the calibration curve.
- **Robustness:** The method's robustness was evaluated by introducing small, deliberate variations in chromatographic conditions, such as the flow rate (± 0.1 mL/min), mobile phase composition ($\pm 2\%$), and detection wavelength (± 2 nm).

Results and Data Presentation

The developed HPLC method was validated, and the results demonstrate its suitability for sertraline dissolution studies. All quantitative data from the validation experiments are summarized in the table below.

Validation Parameter	Specification	Observed Result	Conclusion
Specificity	No interference at sertraline retention time	No interference observed	Method is specific
Linearity (Range: 10-60 µg/mL)	Correlation Coefficient (R^2) ≥ 0.999	0.9998	Excellent linearity
Accuracy (% Recovery)	98.0% - 102.0%	99.2% - 101.5%	Method is accurate
Precision (% RSD)			
- Repeatability (Intra-day)	$RSD \leq 2.0\%$	0.85%	Method is precise
- Intermediate Precision (Inter-day)	$RSD \leq 2.0\%$	1.25%	Method is precise
Limit of Detection (LOD)	-	0.14 µg/mL	Method is sensitive
Limit of Quantitation (LOQ)	-	0.43 µg/mL	Method is sensitive
Robustness	System suitability parameters met	All variations met system suitability	Method is robust

Visualizations



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